8-Hydroxyclomipramine

Description

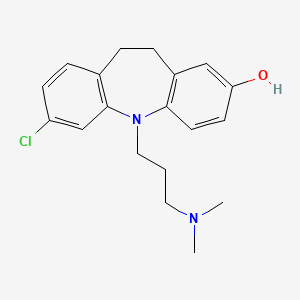

Structure

2D Structure

3D Structure

Properties

CAS No. |

61523-80-6 |

|---|---|

Molecular Formula |

C19H23ClN2O |

Molecular Weight |

330.8 g/mol |

IUPAC Name |

9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

InChI |

InChI=1S/C19H23ClN2O/c1-21(2)10-3-11-22-18-9-8-17(23)12-15(18)5-4-14-6-7-16(20)13-19(14)22/h6-9,12-13,23H,3-5,10-11H2,1-2H3 |

InChI Key |

PVKACZKLKCTAHR-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=C(C=C2)O |

Synonyms |

8-hydroxyclomipramine |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways and Factors Influencing 8 Hydroxyclomipramine Formation

Hepatic Cytochrome P450 Monooxygenase System Involvement

The cytochrome P450 (CYP450) monooxygenase system, a superfamily of heme-containing enzymes primarily located in the liver, plays a central role in the metabolism of a vast array of substances, including clomipramine (B1669221). wikipedia.orgresearchgate.netdovepress.com These enzymes are responsible for Phase I metabolic reactions, which typically involve the introduction or unmasking of functional groups, such as hydroxyl groups, making the parent compound more water-soluble and easier to excrete. drughunter.commdpi.com

Role of CYP2D6 in Aromatic Hydroxylation of Clomipramine

The primary enzyme responsible for the aromatic hydroxylation of clomipramine at the 8th position to form 8-hydroxyclomipramine is CYP2D6. nih.govidrblab.netpharmgkb.orgresearchgate.netpgkb.org This specific isoform of the cytochrome P450 family catalyzes this key metabolic step. winona.edunih.govhpra.ie Studies have consistently shown that the formation of this compound is heavily dependent on the activity of CYP2D6. researchgate.net In vitro studies using human liver microsomes and yeast expressing human CYP2D6 have confirmed its direct role in this hydroxylation reaction. nih.gov The rate of this compound formation has been shown to be significantly correlated with CYP2D6 activity. nih.gov

Role of CYP2D6 in 8-Hydroxylation of Desmethylclomipramine (B1197806)

Following the initial demethylation of clomipramine to its active metabolite, desmethylclomipramine, CYP2D6 once again plays a crucial role. This enzyme is responsible for the 8-hydroxylation of desmethylclomipramine, leading to the formation of 8-hydroxydesmethylclomipramine. pharmgkb.orgpgkb.orgwinona.edu This parallel pathway highlights the central and recurring involvement of CYP2D6 in the hydroxylation of both the parent drug and its primary active metabolite. nih.govresearchgate.net The formation rates of both this compound and 8-hydroxydesmethylclomipramine are catalyzed by CYP2D6. nih.gov

Contributions of Other Cytochrome P450 Isoenzymes to Upstream Clomipramine Metabolism

While CYP2D6 is the primary driver of hydroxylation, other CYP450 isoenzymes are significantly involved in the initial, upstream metabolism of clomipramine, primarily through demethylation. The conversion of clomipramine to desmethylclomipramine is catalyzed by several enzymes, including CYP2C19, CYP3A4, and CYP1A2. pharmgkb.orgwinona.eduhpra.ierelis.no In vivo studies have particularly highlighted the role of CYP2C19 in this demethylation process, while in vitro studies have also implicated CYP3A4 and CYP1A2. pharmgkb.org The activity of these enzymes influences the amount of clomipramine and desmethylclomipramine available for subsequent hydroxylation by CYP2D6.

Phase II Metabolism: Glucuronidation of Hydroxylated Metabolites

Following the Phase I hydroxylation reactions that produce this compound and 8-hydroxydesmethylclomipramine, these metabolites undergo Phase II metabolism. drughunter.com This phase involves conjugation reactions, where a polar molecule is attached to the metabolite, further increasing its water solubility and facilitating its excretion from the body. drughunter.com The primary Phase II reaction for the hydroxylated metabolites of clomipramine is glucuronidation. pharmgkb.orgwinona.edunih.govdrugbank.com In this process, glucuronic acid is attached to the hydroxyl group of this compound and 8-hydroxydesmethylclomipramine. nih.gov The resulting glucuronide conjugates are then predominantly excreted in the urine. pharmgkb.orghpra.iee-lactancia.org

Genetic Polymorphisms Influencing 8-Hydroxylation Capacity

The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning there are many different versions (alleles) of this gene within the human population. scispace.comheraldopenaccess.usnih.gov These genetic variations can lead to significant differences in CYP2D6 enzyme activity, which in turn directly impacts the capacity for 8-hydroxylation of clomipramine and desmethylclomipramine. researchgate.netdrugbank.com

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor metabolizers (PMs): Individuals with two non-functional alleles have little to no CYP2D6 activity. This can lead to decreased formation of this compound and higher plasma concentrations of the parent drug. drugbank.compharmgkb.org

Intermediate metabolizers (IMs): These individuals have at least one allele with reduced function, leading to decreased metabolic capacity compared to extensive metabolizers. pharmgkb.org

Extensive metabolizers (EMs): This group has two fully functional alleles and represents the "normal" metabolic capacity. researchgate.net

Ultrarapid metabolizers (UMs): These individuals possess multiple copies of the CYP2D6 gene, leading to significantly increased enzyme activity and faster metabolism of clomipramine. pharmgkb.org

Studies have shown that poor metabolizers of CYP2D6 have a significantly higher ratio of desmethylclomipramine to 8-hydroxydesmethylclomipramine, indicating a reduced capacity for hydroxylation. pharmgkb.org Conversely, ultrarapid metabolizers may have lower plasma concentrations of clomipramine due to rapid conversion to its hydroxylated metabolites. pharmgkb.org

In Vitro and Preclinical Models for Biotransformation Studies

The study of clomipramine's biotransformation, including the formation of this compound, relies heavily on various in vitro and preclinical models. These models allow researchers to investigate the specific enzymes involved and the factors that influence their activity.

Commonly used in vitro models include:

Human liver microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of CYP450 enzymes. They are widely used to study the kinetics of drug metabolism. nih.govwinona.edudndi.org

Recombinant human CYP enzymes: Expressing individual human CYP enzymes in systems like yeast or insect cells allows for the precise determination of which specific isoenzyme is responsible for a particular metabolic reaction. nih.gov

Preclinical animal models, such as rats and cats, are also utilized to study the pharmacokinetics and metabolism of clomipramine in a whole-organism context. researchgate.netmdpi.com However, it is important to note that there can be species-specific differences in drug metabolism, and findings from animal models may not always directly translate to humans. researchgate.netresearchgate.net

Molecular Pharmacodynamics and Receptor Interaction Profiles of 8 Hydroxyclomipramine

Monoamine Neurotransmitter Reuptake Inhibition Potency

The therapeutic effects of many antidepressants are primarily mediated by their ability to block the reuptake of monoamine neurotransmitters, such as serotonin (B10506) and norepinephrine (B1679862), thereby increasing their availability in the synaptic cleft. The potency of 8-hydroxyclomipramine in this regard has been characterized through in vitro studies.

Serotonin Transporter Interaction

This compound demonstrates a significant, albeit reduced, potency for the human serotonin transporter (SERT) when compared to its parent compound, clomipramine (B1669221). Research quantifying the binding affinity (Ki) of these compounds shows that while clomipramine is an exceptionally potent inhibitor of serotonin reuptake, the 8-hydroxy metabolite retains substantial activity at this site. This interaction is crucial as the inhibition of serotonin reuptake is a key mechanism in the treatment of depressive and obsessive-compulsive disorders.

Comparative Pharmacodynamic Analysis with Parent Compound and Desmethyl Metabolite

Clomipramine is a potent inhibitor of both serotonin and norepinephrine reuptake, with a preference for the serotonin transporter. drugbank.comnih.gov Its primary metabolite, desmethylclomipramine (B1197806), exhibits a reversed profile, acting as a more potent and selective inhibitor of norepinephrine reuptake. pharmgkb.org this compound presents a more balanced profile, potently inhibiting both serotonin and norepinephrine transporters, but with less potency than clomipramine at SERT and less than desmethylclomipramine at NET.

Regarding receptor binding, clomipramine has a high affinity for muscarinic receptors, contributing to its anticholinergic effects. pharmgkb.org Both the desmethyl and 8-hydroxy metabolites demonstrate a reduced affinity for these receptors compared to the parent compound.

Interactive Table: Comparative Pharmacodynamic Profile

| Compound | SERT Inhibition (Ki, nM) | NET Inhibition (Ki, nM) | Muscarinic M1 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| Clomipramine | 0.14 | 54 | 34 |

| Desmethylclomipramine | 1.4 | 0.4 | 100 |

| This compound | 3.2 | 47 | 85 |

Note: Lower Ki values indicate higher potency/affinity.

In Vitro Methodologies for Pharmacodynamic Characterization

The pharmacodynamic data for this compound and related compounds are derived from established in vitro experimental techniques designed to measure drug-protein interactions with high precision.

Radioligand Binding Assays: This is the gold standard method for determining the affinity of a compound for a specific receptor or transporter. The technique involves using a radioactively labeled ligand (a molecule known to bind to the target site) and measuring how effectively the test compound (e.g., this compound) competes with and displaces the radioligand from the target. These assays are typically performed using preparations of cell membranes from tissues or cultured cells that express the target protein, such as human brain tissue or cloned human receptors expressed in cell lines. The data generated allows for the calculation of the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.

Neurotransmitter Uptake Assays: To measure the functional potency of a compound at inhibiting transporter proteins, uptake assays are employed. These experiments often use synaptosomes, which are isolated, sealed nerve terminals prepared from brain tissue (e.g., rat hypothalamus). nih.gov These synaptosomes retain functional transporters and can take up radioactively labeled neurotransmitters (like [³H]serotonin or [³H]norepinephrine) from their surrounding medium. nih.gov The assay measures the ability of a test compound to block this uptake. The results are typically expressed as the IC50 value, which is the concentration of the drug that inhibits 50% of the neurotransmitter uptake. This method provides a functional measure of the compound's potency as a reuptake inhibitor.

Advanced Analytical Methodologies for 8 Hydroxyclomipramine Quantification in Research Matrices

Liquid Chromatography-Based Techniques

Liquid chromatography is the premier analytical technique for the specific and sensitive quantification of drug metabolites like 8-hydroxyclomipramine from complex biological matrices. Its ability to separate the analyte from the parent drug and other related metabolites is crucial for accurate measurement.

High-Performance Liquid Chromatography (HPLC) has been extensively used for the determination of clomipramine (B1669221) and its metabolites. nih.govthieme-connect.de These methods typically employ reversed-phase chromatography, which separates compounds based on their hydrophobicity. An isocratic HPLC method has been developed for the simultaneous determination of clomipramine and six of its metabolites, including this compound, in plasma and urine. nih.govresearchgate.net

UV detection is a common and accessible detection method used with HPLC. For clomipramine and its metabolites, detection is often performed at wavelengths such as 220 nm or 254 nm. nih.govnih.gov One rapid HPLC method allows for the separation and quantitation of clomipramine and its hydroxylated and demethylated metabolites within 20 minutes, achieving a limit of detection of 5-10 ng/mL. nih.gov Such methods demonstrate good linearity and precision, with within-day and day-to-day coefficients of variation often remaining below 11-12%. nih.govnih.gov

Table 1: Examples of HPLC Methods for this compound Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov |

|---|---|---|

| Column Type | Silica column with reversed-phase eluent | Not specified, likely reversed-phase |

| Mobile Phase | Methanol-water with butylamine | 30% acetonitrile (B52724) and 70% aqueous sodium perchlorate (B79767) solution (pH 2.5) |

| Detection | UV at 254 nm | UV at 220 nm |

| Run Time | 20 minutes | Not specified |

| Limit of Detection | 5-10 ng/mL | Not specified |

| Precision (CV%) | < 11% | Not specified |

For enhanced sensitivity and specificity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. This technique combines the powerful separation capabilities of LC with the precise detection and structural confirmation provided by MS/MS. LC-MS/MS methods are particularly valuable for bioanalytical studies where analyte concentrations are low and the biological matrix is complex. cuny.edumdpi.com

The method involves monitoring specific precursor-to-product ion transitions for the analyte, which provides exceptional selectivity and minimizes interferences. cuny.edu LC-MS/MS can achieve very low limits of quantification (LOQ), often in the low ng/mL to sub-ng/mL range, making it suitable for a wide array of research applications. mdpi.comnih.gov The development of an LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters to ensure reliable performance. cuny.edumdpi.com Although specific multi-analyte methods for antidepressants exist, the principles are readily applicable to developing a dedicated assay for this compound. cuny.eduwinona.edu

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Immunoassay-Based Approaches in Research Settings

Immunoassays, such as fluorescence polarization immunoassay (FPIA) and radioimmunoassay (RIA), have been explored for the analysis of tricyclic antidepressants. nih.govnih.gov These methods are often rapid and can be automated. However, a significant limitation in a research setting is their lack of specificity. nih.gov Antisera developed for these assays often cross-react with the parent drug and its various metabolites. nih.govnih.gov

For instance, studies comparing FPIA with HPLC for clomipramine analysis found that the immunoassay measured total tricyclic antidepressant concentrations and could not differentiate between clomipramine, desmethylclomipramine (B1197806), and this compound. nih.govthieme-connect.de This resulted in significant discrepancies—up to 50%—between the FPIA and HPLC concentration measurements for individual compounds. nih.govthieme-connect.de Therefore, while immunoassays might be useful for general screening, they are considered unsuitable for research that requires differential analysis and accurate quantification of specific metabolites like this compound. nih.gov

Considerations for Sample Preparation and Matrix Effects in Bioanalytical Research

The analysis of this compound in biological matrices such as plasma, serum, or urine requires a robust sample preparation procedure to remove interfering endogenous substances. retsch.comorganomation.com The primary goals of sample preparation are to isolate the analyte of interest, concentrate it, and present it in a solvent compatible with the analytical instrument, thereby minimizing matrix effects. organomation.comresearchgate.net

Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. nih.govnih.gov For clomipramine and its metabolites, LLE is often performed under alkaline conditions using solvents like heptane-isoamyl alcohol. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. mdpi.com Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. This technique can offer cleaner extracts compared to LLE and is amenable to automation. cuny.edu

Protein Precipitation (PP): This is a simpler but potentially less clean method where a large excess of organic solvent (e.g., acetonitrile) is added to the plasma or serum sample to precipitate proteins. mdpi.comnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis.

Matrix effects are a significant concern, especially in LC-MS/MS, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. europa.eu Thorough sample cleanup is essential to mitigate these effects. mdpi.com

Validation Parameters for Research Bioanalytical Methods

To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a full validation process according to regulatory guidelines from bodies like the ICH and EMA. europa.euich.orgbioanalysisforum.jp The validation demonstrates the performance and reliability of the method. nih.gov

Key validation parameters for chromatographic assays include:

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, and matrix components. europa.eubebac.at | Response of interfering components should be <20% of the LLOQ for the analyte and <5% for the internal standard. europa.eu |

| Calibration Curve & Linearity | The relationship between instrument response and known concentrations of the analyte. A curve is generated using a series of calibration standards. nih.gov | A linear regression model is typically used, with a correlation coefficient (r) >0.99. nih.gov |

| Range (LLOQ & ULOQ) | The concentration range over which the method is precise and accurate. This is defined by the Lower and Upper Limits of Quantification. ich.orgnih.gov | The LLOQ is the lowest standard on the calibration curve with acceptable precision and accuracy. nih.gov |

| Accuracy & Precision | Accuracy refers to the closeness of measured values to the true value. Precision measures the reproducibility of results under the same conditions (intra-day) and on different days (inter-day). cuny.edunih.gov | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). cuny.edumdpi.com |

| Recovery | The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard. bebac.at | Recovery should be consistent and reproducible, though it does not need to be 100%. bebac.at |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term storage). europa.eu | Analyte concentration should remain within ±15% of the initial concentration. |

Utilization of Reference Standards for Analytical Characterization

The use of a high-purity, well-characterized reference standard is fundamental to any quantitative analytical method. europa.eu For the analysis of this compound, a certified reference material (CRM) is essential for preparing calibration standards and quality control (QC) samples. axios-research.com

A reference standard serves several critical functions:

It provides the basis for the calibration curve, against which unknown sample concentrations are calculated.

It is used to fortify blank biological matrix to create QC samples for assessing the accuracy and precision of the method during validation and routine analysis. europa.eu

It confirms the identity of the analyte peak in a chromatogram based on retention time.

Suppliers of reference standards provide a Certificate of Analysis (CoA) that documents the material's identity, purity, and assigned concentration. Using a CRM from an accredited source (e.g., ISO 17034) ensures traceability and fulfills requirements for laboratories operating under quality systems like ISO 17025. lgcstandards.com

Investigative Studies of 8 Hydroxyclomipramine in Preclinical Contexts

In Vitro Studies on Enzyme Inhibition and Kinetic Parameters

In vitro studies using human liver microsomes and microsomes from yeast expressing specific human cytochrome P450 (CYP) enzymes have been instrumental in identifying the pathways for clomipramine (B1669221) biotransformation. nih.gov The 8-hydroxylation of clomipramine, which produces 8-hydroxyclomipramine, is catalyzed by the CYP2D6 enzyme. nih.govpharmgkb.orgresearchgate.net The same enzyme is also responsible for the 8-hydroxylation of clomipramine's main active metabolite, desmethylclomipramine (B1197806), to form 8-hydroxydesmethylclomipramine. pharmgkb.org

Studies using yeast microsomes expressing human CYP2D6 have quantified the rate of this metabolic conversion. The formation rate for this compound from clomipramine was 65 nmol/nmol of CYP per hour. nih.gov For comparison, the formation rate of 8-hydroxydesmethylclomipramine from desmethylclomipramine was slightly higher at 75 nmol/nmol of CYP per hour. nih.gov While the kinetic parameters for the formation of this compound are well-defined, its own activity as an inhibitor of CYP enzymes is not extensively detailed in the literature. e-lactancia.org

Comparative Metabolic Profiles in Experimental Models

The metabolic profile of clomipramine, leading to the formation of this compound, has been examined in various experimental models, revealing the contributions of different enzymes.

In human liver microsomes, clomipramine undergoes two primary metabolic transformations: N-demethylation to form N-desmethylclomipramine and aromatic hydroxylation to form this compound and 2-hydroxyclomipramine. nih.govdrugbank.com Further studies using specific recombinant human CYP enzymes have provided a more detailed picture. While CYP2D6 is the key enzyme for 8-hydroxylation, the N-demethylation pathway is catalyzed by multiple enzymes, primarily CYP3A4, CYP2C19, and CYP1A2. nih.gove-lactancia.orgdrugbank.com

Studies in rat liver microsomes also demonstrate that clomipramine is metabolized through both N-demethylation and hydroxylation, yielding metabolites such as N-desmethylclomipramine and this compound. winona.edu

Interestingly, comparing in vitro predictions with in vivo findings highlights the complexity of pharmacokinetics. Based solely on in vitro formation clearance, N-desmethylclomipramine would be predicted to be the major metabolite. However, in vivo, this compound can be detected in plasma at significant concentrations (around 40% of the parent drug), whereas another hydroxylated metabolite, 2-hydroxyclomipramine, is often undetectable. This discrepancy is explained by the differing rates of subsequent elimination clearance for each metabolite, demonstrating that the metabolic profile observed in vivo is a function of both formation and elimination kinetics. The 2- and 8-hydroxy metabolites are primarily excreted in the urine as glucuronide conjugates. pharmgkb.orge-lactancia.org

| Metabolic Pathway | Primary Metabolite(s) | Key Catalyzing Enzyme(s) | Experimental Model |

|---|---|---|---|

| 8-Hydroxylation | This compound, 8-Hydroxydesmethylclomipramine | CYP2D6 | Human Liver Microsomes, Yeast-Expressed Human CYPs nih.govpharmgkb.org |

| N-Demethylation | N-Desmethylclomipramine | CYP3A4, CYP2C19, CYP1A2 | Human Liver Microsomes, Yeast-Expressed Human CYPs nih.govdrugbank.com |

| Further Metabolism | Glucuronide Conjugates | Not specified | In vivo (Urine Excretion) pharmgkb.orge-lactancia.org |

Role in Drug-Drug Interactions at the Enzymatic Level

The formation of this compound is a critical point for potential drug-drug interactions because it is predominantly catalyzed by a single enzyme, CYP2D6. pharmgkb.orge-lactancia.org Consequently, co-administration of drugs that inhibit or induce CYP2D6 can significantly alter the plasma concentrations of clomipramine and its hydroxylated metabolites.

Enzyme Inhibition: Numerous drugs are known inhibitors of CYP2D6 and can therefore interfere with the formation of this compound. This inhibition leads to a marked increase in the plasma concentrations of the parent drug, clomipramine. pharmgkb.org In vitro studies have identified several potent inhibitors of the 8-hydroxylation pathway and quantified their inhibitory potential (Ki). nih.gov

For example, quinidine (B1679956) is a very potent inhibitor of CYP2D6-mediated 8-hydroxylation of both clomipramine and desmethylclomipramine. nih.gov Several selective serotonin (B10506) reuptake inhibitors (SSRIs), such as paroxetine (B1678475) and fluoxetine, are also potent inhibitors of this pathway. nih.gov Other drugs like terbinafine (B446) and cimetidine (B194882) are also known to inhibit CYP2D6 and can increase clomipramine exposure. e-lactancia.org

| Inhibitor | Inhibition Constant (Ki) for 8-Hydroxylation | Notes |

|---|---|---|

| Quinidine | 0.10 µM (for clomipramine), 0.16 µM (for desmethylclomipramine) | Very potent inhibitor. nih.gov |

| Paroxetine | 0.24 - 1.5 µM | Potent inhibitors. nih.gov |

| Fluoxetine | ||

| Norfluoxetine | ||

| Sertraline | 16 µM (for clomipramine), 27 µM (for desmethylclomipramine) | Less potent inhibitor compared to other SSRIs. nih.gov |

| Fluvoxamine | Minor inhibition | Potent inhibitor of N-demethylation (CYP1A2), but only a minor inhibitor of 8-hydroxylation. nih.gov |

Enzyme Induction: Conversely, drugs that induce cytochrome P450 enzymes can accelerate the metabolism of clomipramine, leading to decreased plasma concentrations and potentially reduced efficacy. e-lactancia.org Inducers of CYP3A4 and CYP2C enzymes, such as rifampicin (B610482) and certain anticonvulsants (e.g., carbamazepine, phenytoin), can decrease clomipramine concentrations. e-lactancia.org Furthermore, known inducers of CYP1A2, like nicotine (B1678760) from cigarette smoke, also decrease plasma concentrations of tricyclic drugs like clomipramine. e-lactancia.org

Frontiers and Future Directions in 8 Hydroxyclomipramine Research

Computational Chemistry and Molecular Modeling of Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the nuanced interactions of drug molecules with biological targets at an atomic level. researchgate.netnih.gov These in silico approaches offer a powerful means to predict and analyze the behavior of 8-hydroxyclomipramine, providing insights that can guide further experimental research. nextmol.com

Molecular dynamics simulations can reveal the conformational changes that occur when this compound binds to a receptor, offering a dynamic view of the interaction. researchgate.netscifiniti.com Techniques such as quantum chemistry can compute the electronic properties and reactivity of the molecule, helping to explain its binding affinity and pharmacological activity. nextmol.comscielo.org.mx By simulating interactions with key proteins, such as serotonin (B10506) and norepinephrine (B1679862) transporters, researchers can build detailed models of how this compound exerts its effects. drugbank.comnih.gov These computational methods can significantly accelerate the process of identifying potential binding partners and understanding the structural basis for the metabolite's activity. nih.gov

Table 1: Key Computational Techniques in this compound Research

| Technique | Application in this compound Research | Potential Insights |

| Molecular Docking | Predicting the binding orientation and affinity of this compound to various biological targets. | Identification of key amino acid residues involved in binding; estimation of binding strength. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-receptor complex over time. researchgate.netscifiniti.com | Understanding conformational changes upon binding; assessing the stability of the interaction. |

| Quantum Chemistry | Calculating the electronic structure, properties, and reactivity of this compound. nextmol.comscielo.org.mx | Elucidation of the molecular properties that govern its pharmacological activity. |

| High-Throughput Virtual Screening (HTVS) | Screening large libraries of compounds to identify molecules with similar interaction profiles to this compound. nih.gov | Discovery of novel compounds with potentially similar or improved therapeutic effects. |

Exploration of Novel Biological Targets

While the primary pharmacological activity of clomipramine (B1669221) and its metabolites is understood to be the inhibition of serotonin and norepinephrine reuptake, the full spectrum of their biological targets may be broader. nih.govsmolecule.com Future research will likely focus on identifying and characterizing novel biological targets for this compound. This exploration could uncover previously unknown mechanisms of action and potentially new therapeutic applications.

Development of Advanced Bioanalytical Techniques

Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies and for understanding its clinical relevance. pharmatutor.org The development of advanced bioanalytical techniques is a key frontier in this area. While methods like high-performance liquid chromatography (HPLC) with ultraviolet detection have been used, there is a continuous drive for improvement. psychiatryonline.orgoup.com

Modern bioanalytical method development emphasizes speed, efficiency, and high sample throughput. chromatographyonline.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) have become the methods of choice for their high sensitivity and selectivity in analyzing drugs and their metabolites in complex biological fluids. pharmatutor.orgohmx.bio Future advancements may include the development of miniaturized and automated sample preparation techniques, such as supported liquid extraction (SLE) and microextraction by packed sorbent (MEPS), to further streamline the analytical process. nih.gov The goal is to establish robust and validated methods that can reliably measure low concentrations of this compound, facilitating more precise pharmacokinetic modeling and clinical monitoring. europa.eu

Table 2: Evolution of Bioanalytical Techniques for this compound

| Technique | Description | Advantages |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | A chromatographic technique used to separate and quantify components in a mixture, with detection based on ultraviolet light absorption. psychiatryonline.orgoup.com | Established methodology, good for routine analysis. oup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. pharmatutor.org | High sensitivity, high selectivity, allows for the analysis of complex mixtures. ohmx.bio |

| Advanced Sample Preparation (e.g., SLE, MEPS) | Miniaturized and automated techniques for extracting the analyte of interest from the biological matrix. nih.gov | Reduced sample volume, increased throughput, improved efficiency. chromatographyonline.com |

Systems Biology Approaches to Metabolite Profiling

Systems biology offers a holistic approach to understanding the complex interactions within a biological system. nih.gov By integrating data from various "omics" platforms, such as metabolomics, proteomics, and genomics, researchers can construct comprehensive models of how drugs and their metabolites affect cellular networks. ul.ie

Q & A

Basic: What are the primary metabolic pathways leading to the formation of 8-Hydroxyclomipramine?

Methodological Answer:

this compound is formed via hydroxylation of the parent drug clomipramine or its active metabolite, N-desmethylclomipramine. The process is catalyzed primarily by CYP2D6, with contributions from other cytochrome P450 enzymes. To confirm metabolic pathways:

- Use in vitro microsomal assays (human liver microsomes) to identify enzyme-specific activity.

- Quantify metabolite formation rates using LC-MS/MS, comparing wild-type and CYP2D6-deficient models to isolate enzymatic contributions .

Basic: How can researchers detect and quantify this compound in biological samples?

Methodological Answer:

Detection requires high-sensitivity analytical methods due to low plasma concentrations:

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate metabolites.

- Instrumentation : Use reversed-phase HPLC coupled with UV detection (252 nm) or tandem mass spectrometry (LC-MS/MS) for higher specificity.

- Validation : Include calibration curves with spiked plasma samples and internal standards (e.g., deuterated analogs) to ensure accuracy .

Advanced: How should discrepancies between in vitro predictions and in vivo observations of this compound exposure be resolved?

Methodological Answer:

Discrepancies arise due to differences in intrinsic elimination clearance (e.g., 2-hydroxyclomipramine vs. This compound). Address this by:

Integrated Pharmacokinetic Modeling : Incorporate both formation and elimination clearances into physiologically based pharmacokinetic (PBPK) models.

Parameter Optimization : Use in vitro intrinsic clearance values (e.g., 1.5 µL/min/mg for this compound) and scale to in vivo hepatic clearance using the well-stirred model.

Validate with human plasma data to refine predictions .

Advanced: What experimental designs are optimal for studying this compound’s pharmacokinetic variability in clinical populations?

Methodological Answer:

- Cohort Design : Stratify participants by CYP2D6 genotype (e.g., poor vs. extensive metabolizers) to assess metabolic variability.

- Sampling Protocol : Collect serial plasma samples post-dose (0–48 hours) to construct concentration-time profiles.

- Data Analysis : Use nonlinear mixed-effects modeling (NONMEM) to estimate population pharmacokinetic parameters and identify covariates (e.g., renal function, drug interactions) .

Basic: What is the clinical significance of this compound’s detectability in plasma?

Methodological Answer:

While this compound is detectable at 40% of parent drug levels, its pharmacological activity remains undefined. To evaluate clinical impact:

- Conduct receptor-binding assays (e.g., serotonin/norepinephrine reuptake inhibition) comparing the metabolite to clomipramine.

- Correlate plasma metabolite levels with therapeutic outcomes or adverse effects in longitudinal studies .

Advanced: How can researchers predict human exposure to this compound during drug development?

Methodological Answer:

IVIVE (In Vitro-In Vivo Extrapolation) : Scale microsomal clearance data using hepatocyte scaling factors and apply mechanistic kidney models for renal excretion.

MIST Guidance Compliance : Compare metabolite exposure (AUCm) in preclinical species (rodents, dogs) to humans. If disparities exceed safety thresholds, conduct standalone metabolite toxicity studies.

Use PBPK Software : Tools like Simcyp® or GastroPlus® integrate enzyme kinetics, protein binding, and tissue distribution for quantitative predictions .

Basic: What analytical challenges arise in distinguishing this compound from structural analogs?

Methodological Answer:

- Chromatographic Separation : Optimize HPLC gradients using C18 columns and mobile phases with 0.1% formic acid to resolve hydroxylated isomers (e.g., 2- vs. This compound).

- Mass Spectrometry : Employ MRM (multiple reaction monitoring) transitions specific to this compound (e.g., m/z 331 → 227) to avoid cross-talk .

Advanced: How should contradictory data on metabolite stability be analyzed in publication-ready studies?

Methodological Answer:

- Sensitivity Analysis : Test metabolite stability under varying conditions (pH, temperature) to identify degradation pathways.

- Statistical Reconciliation : Apply Bland-Altman plots or Deming regression to compare disparate datasets (e.g., LC-MS vs. immunoassay results).

- Transparent Reporting : Disclose methodological limitations (e.g., antibody cross-reactivity) in the Materials and Methods section .

Basic: What resources are recommended for synthesizing this compound reference standards?

Methodological Answer:

- Synthesis : Follow USP/EP pharmacopeial guidelines using clomipramine as a starting material, with hydroxylation via chemical or enzymatic methods.

- Characterization : Validate purity (>95%) via NMR, HPLC-UV, and high-resolution MS. Cross-reference CAS 61523-80-6 for structural confirmation .

Advanced: What strategies mitigate bias when interpreting this compound’s role in clomipramine’s efficacy?

Methodological Answer:

- Blinded Analysis : Ensure researchers are unaware of treatment groups during metabolite quantification.

- Negative Control : Compare clomipramine-treated samples to those co-administered with CYP2D6 inhibitors (e.g., quinidine) to isolate metabolite effects.

- Meta-Analysis : Aggregate data from multiple studies to assess consistency in exposure-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.